molecular formula C19H24O4 B13689493 Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate

Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13689493
M. Wt: 316.4 g/mol
InChI Key: OYADKTZQIHWUBG-UHFFFAOYSA-N
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Description

Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its chromene core substituted with tert-butyl groups, which enhance its stability and lipophilicity.

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 6,8-ditert-butyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C19H24O4/c1-18(2,3)12-8-11-9-13(16(20)22-7)17(21)23-15(11)14(10-12)19(4,5)6/h8-10H,1-7H3

InChI Key

OYADKTZQIHWUBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)OC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 6,8-di-tert-butyl-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromenes depending on the electrophile used.

Scientific Research Applications

Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also modulate enzyme activity and interact with cellular receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is unique due to its chromene core, which imparts distinct chemical and biological properties compared to other tert-butyl-substituted phenols

Biological Activity

Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of coumarin derivatives. Its structure features two tert-butyl groups at positions 6 and 8 of the chromene ring, which contribute to its lipophilicity and potential biological activity. The compound can be represented as follows:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4
  • Enzyme Inhibition : The compound has been shown to exhibit potent inhibitory activity against various enzymes. For instance, it irreversibly inhibits phospholipase A2 (sPLA2) from Crotalus durissus ruruima venom with an IC50 of 3.1 ± 0.06 nmol, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : this compound has demonstrated neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. It has been reported to have an IC50 value in the nanomolar range against AChE .
  • Antimicrobial Activity : This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly affect the biological activity of this compound:

Modification Effect on Activity IC50 Value (nM)
No modificationBaseline activity-
Hydroxy substitution at position 7Increased potency112
Methoxy substitution at position 5Loss of potency>350
Removal of tert-butyl groupsSignificant loss of activity>1000

These findings suggest that the bulky tert-butyl groups are essential for maintaining high biological activity.

Case Studies

  • Neuroprotective Study : In a study involving PC12 cells exposed to oxidative stress, this compound showed a protective effect by reducing cell death and apoptosis markers. The compound was able to decrease intracellular reactive oxygen species (ROS) levels significantly.
  • Antimicrobial Efficacy : A series of tests conducted using disc diffusion methods demonstrated that the compound exhibited a zone of inhibition against Staphylococcus aureus comparable to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL .

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